

# Application Notes and Protocols for CCI-007 in Leukemia Cell Line Studies

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## Compound of Interest

Compound Name: CCI-007

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## Introduction

**CCI-007** is a novel small molecule inhibitor that has demonstrated selective cytotoxic activity against specific subtypes of leukemia, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r).[1][2] These notes provide detailed protocols and data for the application of **CCI-007** in in vitro leukemia cell line studies, focusing on its mechanism of action and methodologies for its evaluation.

## Mechanism of Action

**CCI-007** induces rapid, caspase-dependent apoptosis in sensitive leukemia cell lines.[1][2][3][4] This is achieved through mitochondrial depolarization and the significant downregulation of key genes associated with MLL-rearranged leukemia, including HOXA9, MEIS1, CMYC, and BCL2.[1][2][3][4] The sensitivity of leukemia cell lines to **CCI-007** appears to be correlated with the baseline expression levels of MEIS1 and BCL2, with higher expression associated with resistance.[1][2][3]

## Data Presentation

### Table 1: Differential Cytotoxicity of CCI-007 in Human Leukemia Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **CCI-007** across a panel of leukemia cell lines after 72 hours of treatment, as determined by the Alamar Blue viability assay.[\[1\]](#)

Cell Line	Subtype	Genetic Feature	IC <sub>50</sub> (μM)	Sensitivity
PER-485	B-cell precursor ALL	MLL-AF4	1.8	Sensitive
MV4;11	AML	MLL-AF4	2.5	Sensitive
MOLM-13	AML	MLL-AF9	2.9	Sensitive
THP-1	AML	MLL-AF9	> 20	Resistant
RS4;11	B-cell precursor ALL	MLL-AF4	> 20	Resistant
U937	AML	CALM-AF10	3.8	Sensitive
KP-MO-TS	AML	CALM-AF10	4.7	Sensitive
LOUCY	T-cell ALL	SET-NUP214	5.0	Sensitive
REH	B-cell precursor ALL	MLL-wt	> 20	Resistant
Jurkat	T-cell ALL	MLL-wt	> 20	Resistant
K562	CML	MLL-wt	> 20	Resistant
KG-1	AML	MLL-wt	> 20	Resistant

Data sourced from Somers et al., 2016.[\[1\]](#)

## Table 2: Induction of Apoptosis by CCI-007

This table presents the percentage of Annexin V-positive cells in various leukemia cell lines following treatment with 5 μM **CCI-007** for 24 hours.[\[1\]](#)

Cell Line	Genetic Feature	Mean Increase in Annexin V-positive cells (%)	Sensitivity
PER-485	MLL-AF4	45	Sensitive
MV4;11	MLL-AF4	35	Sensitive
MOLM-13	MLL-AF9	30	Sensitive
CEM	MLL-wt	< 5	Resistant
RS4;11	MLL-AF4	< 5	Resistant

Data sourced from Somers et al., 2016.[\[1\]](#)

## Experimental Protocols

### Cell Viability Assay (Alamar Blue Assay)

This protocol is for determining the cytotoxic effect of **CCI-007** on leukemia cell lines.

Materials:

- Leukemia cell lines
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **CCI-007** stock solution (dissolved in DMSO)
- Alamar Blue reagent
- 96-well microplates
- Multichannel pipette
- Plate reader (spectrophotometer or fluorometer)

Procedure:

- Cell Seeding: Seed leukemia cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well in 100  $\mu$ L of complete culture medium.
- Compound Preparation: Prepare serial dilutions of **CCI-007** in complete culture medium from a stock solution. A typical concentration range is 0.63-20  $\mu$ M.<sup>[1]</sup> Include a vehicle control (DMSO) at the same concentration as the highest **CCI-007** concentration.
- Treatment: Add 100  $\mu$ L of the **CCI-007** dilutions or vehicle control to the respective wells. The final volume in each well should be 200  $\mu$ L.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Alamar Blue Addition: Add 20  $\mu$ L of Alamar Blue reagent to each well.
- Incubation: Incubate for an additional 4-6 hours, or until a color change is observed in the vehicle control wells.
- Measurement: Measure the absorbance at 570 nm and 600 nm or fluorescence at an excitation of 560 nm and emission of 590 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the **CCI-007** concentration to determine the IC<sub>50</sub> value.

## Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying apoptosis induced by **CCI-007**.

Materials:

- Leukemia cell lines
- Complete culture medium
- **CCI-007** stock solution
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

- Propidium Iodide (PI) or 7-AAD
- Flow cytometer

#### Procedure:

- Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not lead to overconfluence after 24 hours. Treat the cells with the desired concentration of **CCI-007** (e.g., 5  $\mu$ M) or vehicle control for 24 hours.[\[1\]](#)
- Cell Harvesting: Harvest the cells by centrifugation.
- Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI (or 7-AAD) according to the manufacturer's instructions.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
- Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). Calculate the increase in the percentage of Annexin V-positive cells (early and late apoptotic) in the **CCI-007** treated samples compared to the vehicle control.

## Gene Expression Analysis (Quantitative Real-Time RT-PCR)

This protocol is for measuring changes in the mRNA levels of target genes.

#### Materials:

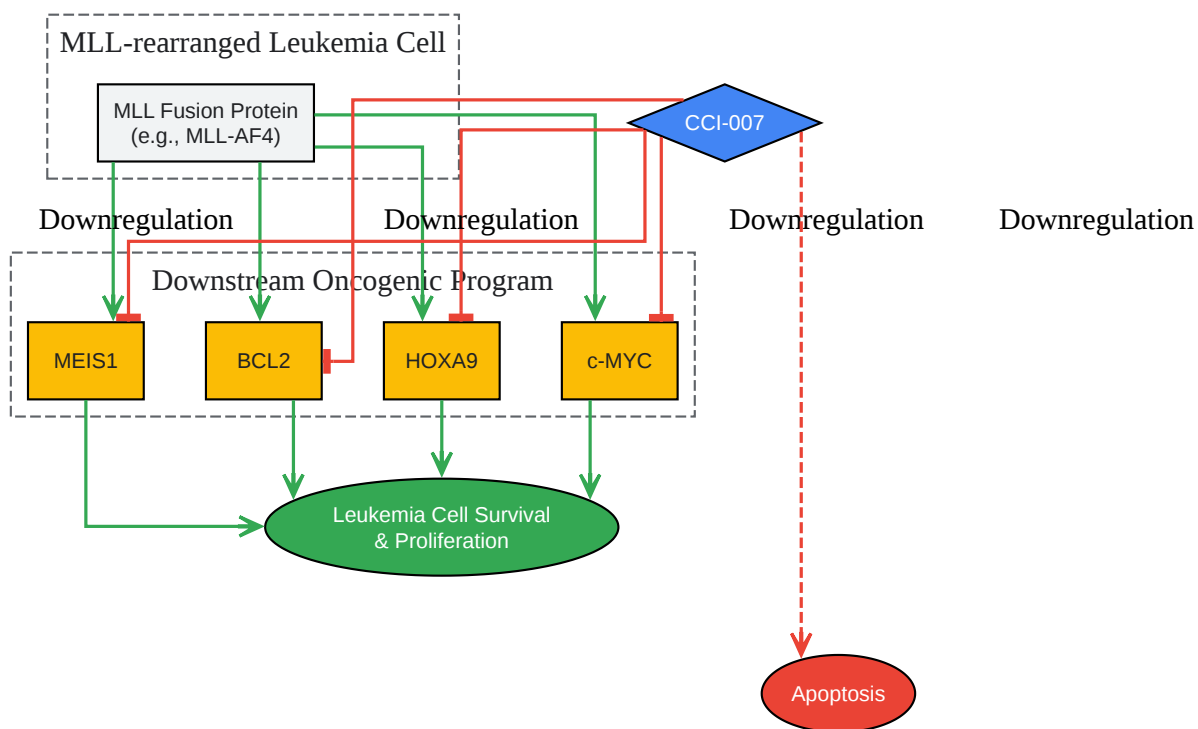
- Leukemia cell lines
- **CCI-007** stock solution
- RNA extraction kit

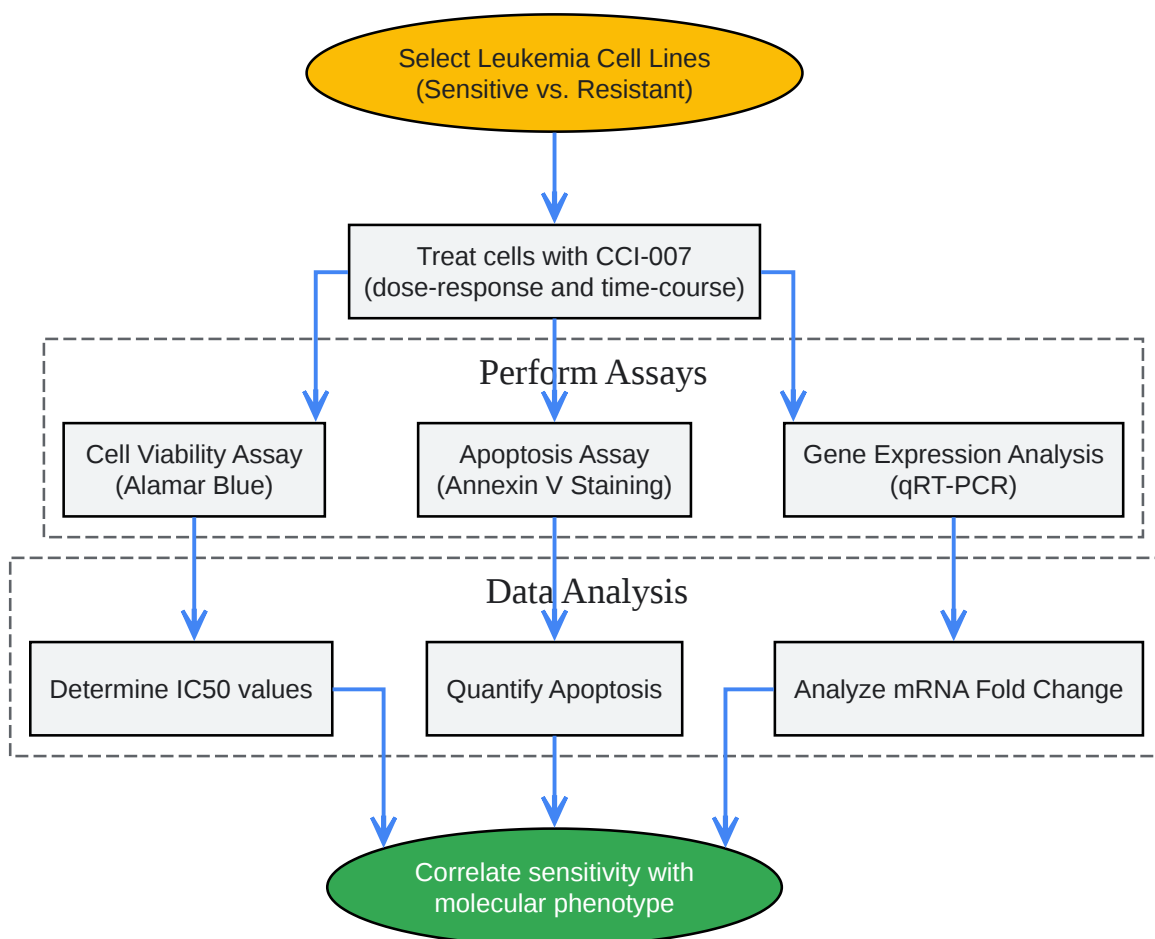
- cDNA synthesis kit
- qPCR primers for target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
- SYBR Green or TaqMan qPCR master mix
- Real-time PCR system

#### Procedure:

- Cell Treatment: Treat cells with **CCI-007** (e.g., 5  $\mu$ M) or vehicle control for a specified time (e.g., 3 hours).<sup>[1]</sup>
- RNA Extraction: Extract total RNA from the cells using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA.
- qPCR: Perform quantitative PCR using specific primers for the target and housekeeping genes.
- Data Analysis: Calculate the relative gene expression using the  $\Delta\Delta C_t$  method.<sup>[1]</sup> Normalize the expression of the target genes to the housekeeping gene and express the results relative to the vehicle-treated control.

## Visualizations





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## References

- 1. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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- To cite this document: BenchChem. [Application Notes and Protocols for CCI-007 in Leukemia Cell Line Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581100#how-to-use-cci-007-in-leukemia-cell-line-studies]

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